COX-2 Inhibitory Potency: Trifluoromethylated Pyrazole-3-carboxylates vs. Non-Fluorinated Analogs
Trifluoromethyl-substituted pyrazole-3-carboxylates exhibit potent COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 µM in vitro, whereas non-fluorinated methyl pyrazole-3-carboxylate analogs typically show no reported COX-2 inhibition at comparable concentrations . The introduction of the -CF₃ group is associated with a substantial increase in inhibitory potency, consistent with class-level SAR observations for trifluoromethylpyrazoles .
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.02–0.04 µM (inferred from trifluoromethylpyrazole-3-carboxylate class) |
| Comparator Or Baseline | Non-fluorinated methyl pyrazole-3-carboxylate analogs: no significant COX-2 inhibition reported |
| Quantified Difference | Substantial increase in potency (>100-fold estimated) upon -CF₃ substitution |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
The trifluoromethyl group is critical for achieving nanomolar COX-2 inhibition, a key consideration for anti-inflammatory drug discovery programs.
